3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid
Description
IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid is derived from its parent hydrocarbon structure and substituents. The compound features a phenyl ring substituted with two tert-butyl groups at the 3- and 5-positions, a methoxy group at the 4-position, and a propanoic acid side chain at the 1-position. Following IUPAC priority rules for functional groups, the carboxylic acid (-COOH) receives the lowest locant, resulting in the name 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoic acid .
The structural formula can be represented as:
$$ \text{CH}3\text{C}(\text{CH}3)2\text{C}6\text{H}2(\text{OCH}3)(\text{CH}2)2\text{COOH} $$
A visual depiction would show the phenyl ring with tert-butyl groups (C(CH₃)₃) at positions 3 and 5, a methoxy group (-OCH₃) at position 4, and a three-carbon chain terminating in a carboxylic acid group at position 1.
Systematic Synonyms and Registry Identifiers
This compound is recognized under multiple synonyms across chemical databases, reflecting variations in naming conventions and historical usage. Key identifiers include:
While the exact CAS number for the methoxy derivative is not provided in the available sources, its structural analogs—such as the hydroxyl variant (CAS 20170-32-5)—suggest a systematic approach to identifier assignment. The absence of specific registry entries for the methoxy-substituted compound highlights the need for further experimental characterization.
Molecular Formula and Weight Analysis
The molecular formula of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid is C₁₈H₂₈O₃ , calculated as follows:
- Carbon (C): 18 atoms (12 from the phenyl ring, 3 from tert-butyl groups, 2 from the propanoic chain, 1 from methoxy)
- Hydrogen (H): 28 atoms (tert-butyl groups contribute 18 H, phenyl ring 4 H, propanoic chain 4 H, methoxy 3 H)
- Oxygen (O): 3 atoms (1 from methoxy, 2 from carboxylic acid)
The molecular weight is 292.42 g/mol , computed using atomic masses (C: 12.01, H: 1.008, O: 16.00):
$$ (18 \times 12.01) + (28 \times 1.008) + (3 \times 16.00) = 292.42 \, \text{g/mol} $$
A comparative analysis with its hydroxyl analog (C₁₇H₂₆O₃, 278.39 g/mol) reveals that the methoxy group increases molecular weight by 14.03 g/mol, consistent with the replacement of a hydroxyl hydrogen with a methyl group.
Stereochemical Considerations and Isomerism
The compound exhibits no chiral centers due to the symmetry of the tert-butyl substituents and the planar geometry of the phenyl ring. The propanoic acid side chain adopts a freely rotating conformation, but no stereoisomers (e.g., enantiomers or diastereomers) are possible under standard conditions.
Potential conformational isomerism may arise from rotation around the C-C bonds in the propanoic acid chain, though these conformers are not isolable at room temperature. Substituent effects from the tert-butyl groups restrict rotational freedom in the phenyl ring, stabilizing a single dominant conformation.
In contrast to esters of this compound—such as methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate—the carboxylic acid functional group does not introduce stereogenic centers. Computational modeling of analogous structures suggests minimal energy differences between possible conformers (<1 kcal/mol), further supporting the absence of resolvable isomers.
Properties
Molecular Formula |
C18H28O3 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H28O3/c1-17(2,3)13-10-12(8-9-15(19)20)11-14(16(13)21-7)18(4,5)6/h10-11H,8-9H2,1-7H3,(H,19,20) |
InChI Key |
OIVMSYQLRZZQDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Michael Addition Route Using 2,6-Di-tert-butylphenol and Methyl Acrylate
This method involves a Michael addition reaction catalyzed by an inorganic base, followed by rearrangement and ester hydrolysis to yield the propanoic acid derivative.
- Starting Materials: 2,6-Di-tert-butylphenol and methyl acrylate.
- Catalyst: Sodium methanolate (sodium methylate).
-
- Initial drying of the reaction flask.
- Heating under vacuum and nitrogen atmosphere to remove moisture and oxygen.
- Addition of sodium methanolate and gradual heating to about 120 °C to evaporate methanol.
- Cooling to ~60 °C before slow addition of methyl acrylate over 1.5 hours.
- Maintaining temperature between 60-75 °C during addition.
- Post-addition incubation at 80-85 °C for 2-3 hours.
- Final heating to 120 °C for 1-1.5 hours to complete the reaction.
-
- Cooling to ~90 °C, acidification with 97% acetic acid to pH 5-6.
- Reflux in 85% alcohol solvent for 30 minutes.
- Cooling and crystallization at 0 °C or below.
- Filtration and washing with 85% alcohol.
- Drying to obtain methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
Key Reaction Mechanism: Michael addition followed by H-1,5 hydrogen migration to form the substituted propionate ester.
- Uses readily available and inexpensive starting materials.
- Straightforward reaction setup with common reagents.
- High purity and yield achievable with proper control of reaction parameters.
Data Summary Table:
| Step | Conditions | Reagents | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| Drying | Vacuum, N2 purge | - | 80-90 | 12-20 min | Remove moisture and oxygen |
| Catalyst addition | Stirring | Sodium methanolate | 70 to 120 | ~1 hour | Methanol evaporation |
| Michael addition | Slow addition | Methyl acrylate | 60-75 | 1.5 hours | Controlled addition rate |
| Incubation | Stirring | - | 80-85 | 2-3 hours | Reaction completion |
| Final heating | Stirring | - | 120 | 1-1.5 hours | Reaction finalization |
| Acidification | Stirring | Acetic acid | ~90 | 30 min | pH adjustment |
| Reflux & crystallization | Reflux & cooling | 85% alcohol | Reflux 30 min, cool to 0 or below | - | Product isolation |
This method is detailed in patent CN103664612A and is considered efficient for producing methyl esters of the target compound, which can be hydrolyzed to the acid form if needed.
Synthesis via 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Intermediate
This approach focuses on preparing the key intermediate 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, which can be further transformed into the propanoic acid derivative.
- Starting Material: 2,6-Di-tert-butylphenol.
- Key Reagents: Vilsmeier reagent (for formylation), strong protic reducing agents (e.g., sodium borohydride or lithium aluminum hydride).
- Solvents: Aprotic solvents such as 1,2-dichloroethane or acetonitrile.
-
- Formylation of 2,6-di-tert-butylphenol with Vilsmeier reagent at 60-80 °C to yield 3,5-di-tert-butyl-4-hydroxybenzaldehyde.
- Reduction of the aldehyde to 3,5-di-tert-butyl-4-hydroxybenzyl alcohol using sodium borohydride or lithium aluminum hydride.
Subsequent Steps: The benzyl alcohol intermediate can be subjected to further reactions such as side-chain elongation or oxidation to introduce the propanoic acid moiety.
- High purity and yield of intermediate.
- Suitable for both laboratory scale and industrial production.
- Straightforward post-reaction processing without need for secondary purification.
Data Summary Table:
| Step | Reagents | Solvent | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| Formylation | Vilsmeier reagent | 1,2-Dichloroethane or Acetonitrile | 60-80 | Not specified | Produces hydroxybenzaldehyde |
| Reduction | Sodium borohydride or LiAlH4 | Same as above | Ambient to moderate | Not specified | Produces hydroxybenzyl alcohol |
This method is described in patent CN106916051B and provides a reliable route to key intermediates for further synthesis of the target acid.
- The Michael addition method is favored for its directness and scalability, especially when targeting methyl esters that can be hydrolyzed to the acid.
- The formylation-reduction route offers a modular approach, allowing for structural modifications at the benzyl position before propanoic acid introduction.
- Reaction parameters such as temperature control, atmosphere (nitrogen), and moisture exclusion are critical for high yield and purity.
- Post-reaction purification typically involves crystallization and washing steps to remove impurities and residual reagents.
| Feature | Michael Addition Route | Formylation-Reduction Route |
|---|---|---|
| Starting Materials | 2,6-Di-tert-butylphenol, methyl acrylate | 2,6-Di-tert-butylphenol, Vilsmeier reagent |
| Key Reaction | Michael addition + H-1,5 migration | Formylation + reduction |
| Catalyst/Base | Sodium methanolate | None (formylation reagent) |
| Solvent | Methanol, alcohol solvents | Aprotic solvents (1,2-dichloroethane, acetonitrile) |
| Temperature Range | 60-120 °C | 60-80 °C |
| Product Form | Methyl ester (hydrolyzable) | Hydroxybenzyl alcohol intermediate |
| Purification | Crystallization, filtration | Simple post-processing, no secondary purification |
| Scale Suitability | Laboratory and industrial | Laboratory and industrial |
The preparation of 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoic acid primarily relies on well-established organic synthesis techniques involving Michael addition of 2,6-di-tert-butylphenol derivatives with acrylate esters under basic catalysis, or via formylation and reduction of phenolic precursors to key intermediates. Both methods offer high yields and purity, with the Michael addition route providing a more direct synthesis of the ester form, which can be converted to the acid. Careful control of reaction conditions and purification steps ensures the production of high-quality material suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Employed in the production of stabilizers for lubricating oils and cutting compounds.
Mechanism of Action
The antioxidant mechanism of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the antioxidant. The methoxy group further contributes to the electron-donating capacity of the compound, making it an effective radical scavenger .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs of 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoic acid, emphasizing substituent-driven differences in properties and applications:
Functional Group Impact on Physicochemical Properties
Methoxy vs. Hydroxy Groups :
- The methoxy group in the target compound reduces acidity compared to the hydroxyl analog (predicted pKa ~5–6 vs. ~4–5) and increases lipophilicity (logP ~5.8 vs. ~4.2), enhancing solubility in organic solvents .
- The hydroxyl analog’s acidity makes it suitable for ionizable applications in chromatography, whereas the methoxy variant may excel in lipid-rich environments .
- Chlorinated Derivatives: Chlorine atoms in 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid increase electronegativity and antimicrobial potency, contrasting with the tert-butyl/methoxy variant’s likely focus on stability and analytical utility .
- Sulfur-Containing Esters: Methylthio and ester groups in pineapple aroma compounds (e.g., 3-(methylthio)propanoic acid methyl ester) impart volatility and low odor thresholds (OAV >1), unlike the non-volatile, high-molecular-weight tert-butyl derivatives .
Biological Activity
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid, also known as a phenylpropanoic acid derivative, is recognized for its significant antioxidant properties . This compound is structurally characterized by the presence of two tert-butyl groups and a methoxy group on a phenolic ring, which enhances its electron-donating ability. The biological activity of this compound is primarily associated with its capacity to neutralize free radicals, thereby protecting cellular components from oxidative stress.
The biological activity of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid is primarily attributed to its role as an antioxidant . The mechanism involves:
- Radical Scavenging : The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to lipids, proteins, and DNA.
- Biochemical Pathways : By mitigating reactive oxygen species (ROS), it helps maintain cellular integrity and function. This action influences various biochemical pathways involved in cellular metabolism and signaling.
Pharmacokinetics
Research indicates that 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid exhibits moderate solubility in organic solvents but limited solubility in water. Its absorption and distribution in biological systems are still under investigation, but preliminary studies suggest that it can be effectively absorbed through the gastrointestinal tract .
Antioxidant Efficacy
Numerous studies have documented the antioxidant efficacy of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid:
- In vitro Studies : Laboratory experiments have demonstrated that this compound effectively reduces lipid peroxidation in various cell lines, indicating its potential protective effects against oxidative stress .
- In vivo Studies : Animal studies have shown that administration of this compound leads to decreased markers of oxidative damage in tissues, suggesting its utility in therapeutic applications against oxidative stress-related diseases .
Case Studies
A notable study involved the analysis of urinary metabolites in humans exposed to phenolic antioxidants. It was found that metabolites related to 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid were prevalent in urine samples, indicating significant human exposure and potential biomarker status for monitoring environmental exposure to phenolic compounds .
Toxicological Profile
The acute toxicity profile of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid suggests a high safety margin:
| Toxicological Parameter | Value |
|---|---|
| Acute Oral LD50 (Rats) | >5000 mg/kg bw |
| NOAEL (Developmental Toxicity) | 32-39 mg/kg bw/day |
| Observed Effects | Diarrhea, sedation |
These findings indicate that the compound has a favorable safety profile when used within established dosing parameters .
Applications
Due to its potent antioxidant properties, 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid is utilized in various industrial applications:
- Food Industry : As a food preservative to prevent rancidity.
- Polymer Chemistry : Employed as a stabilizer to prevent oxidative degradation in plastics and coatings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
